synthesis of N,N-dimethylquinoxalin-2-amine
synthesis of N,N-dimethylquinoxalin-2-amine
An In-depth Technical Guide to the Synthesis of N,N-dimethylquinoxalin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-dimethylquinoxalin-2-amine is a valuable heterocyclic building block in the landscape of medicinal chemistry and materials science. The quinoxaline scaffold itself is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The targeted installation of an N,N-dimethylamino group at the C2 position provides a key handle for further molecular elaboration and can significantly influence the pharmacological profile of the resulting molecules. This guide provides a comprehensive overview of the principal synthetic routes to N,N-dimethylquinoxalin-2-amine, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore both classical and modern synthetic strategies, equipping the practicing scientist with the knowledge to select and execute the optimal synthesis for their specific research needs.
Retrosynthetic Analysis and Strategic Overview
The fundamentally involves the formation of a carbon-nitrogen bond between the C2 position of the quinoxaline ring and the nitrogen atom of a dimethylamine moiety. The most logical and widely practiced approach is to begin with a quinoxaline core that has been pre-functionalized at the C2 position with a suitable leaving group, typically a halogen.
This retrosynthetic logic leads to two primary, field-proven synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr): A classical approach that leverages the inherent electron-deficient nature of the pyrazine ring within the quinoxaline system to facilitate the direct displacement of a halide by the dimethylamine nucleophile.
-
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A modern, versatile, and powerful method that employs a palladium catalyst and a specialized phosphine ligand to mediate the C-N bond formation, often under milder conditions and with broader functional group tolerance than SNAr.[5][6]
This guide will dissect both pathways, beginning with the crucial synthesis of the common precursor, 2-chloroquinoxaline.
Precursor Synthesis: The Gateway to 2-Substituted Quinoxalines
A robust synthesis of the target molecule is predicated on the efficient preparation of its key precursor, 2-chloroquinoxaline. The most direct and common method involves the chlorination of the readily available quinoxalin-2-one.
Principle of Synthesis: From Ketone to Chloride
Quinoxalin-2-one exists in a tautomeric equilibrium with 2-hydroxyquinoxaline. The conversion to 2-chloroquinoxaline is achieved by treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the activation of the carbonyl oxygen by phosphorus, followed by nucleophilic attack of the chloride ion to displace the phosphate group, yielding the desired 2-chloroquinoxaline.
Experimental Protocol: Synthesis of 2-Chloroquinoxaline
This protocol is adapted from established literature procedures.[7]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2-one (1.0 eq., e.g., 14.6 g, 100 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 10 eq., e.g., 93 mL, 1.0 mol) to the flask. The large excess of POCl₃ serves as both the reagent and the solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 107 °C) under a nitrogen atmosphere for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Under vigorous stirring, slowly and cautiously pour the cooled mixture onto crushed ice or into a beaker of cold water (e.g., 700 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7-8.
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Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (2-3 times).[7]
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-chloroquinoxaline, typically as a solid.
-
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a direct and often cost-effective method for synthesizing N,N-dimethylquinoxalin-2-amine, provided the aromatic ring is sufficiently activated.
Mechanistic Rationale
The quinoxaline ring system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyrazine ring. This electronic feature makes the carbon atoms of the ring, particularly C2 and C3, electrophilic and thus susceptible to attack by nucleophiles.[8] The reaction proceeds via an addition-elimination mechanism, where the nucleophile (dimethylamine) first attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] Aromaticity is then restored by the expulsion of the chloride leaving group.[10][11]
Experimental Protocol: SNAr Amination
This protocol describes a practical method using an in-situ source of dimethylamine generated from the decomposition of DMF, which circumvents the handling of volatile dimethylamine gas.[12]
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Reaction Setup: In a sealable reaction vessel, dissolve 2-chloroquinoxaline (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add a hydroxide source, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.). The hydroxide assists in the thermal decomposition of DMF to generate dimethylamine in situ.[12]
-
Reaction Execution: Seal the vessel and heat the mixture to 90-120 °C. Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove residual DMF and salts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N,N-dimethylquinoxalin-2-amine.
| Parameter | Condition | Rationale / Comment |
| Nucleophile Source | Dimethylamine (aq. solution, gas) or in-situ from DMF | In-situ generation from DMF with a base is often safer and more convenient for lab-scale synthesis.[12] |
| Solvent | DMF, Ethanol, Dioxane, NMP | Polar aprotic solvents like DMF can accelerate SNAr reactions.[10] |
| Base | K₂CO₃, Et₃N, or catalytic base for DMF decomposition | An auxiliary base may be needed to neutralize the HCl generated if using dimethylamine hydrochloride. |
| Temperature | 80 - 150 °C | Higher temperatures are typically required to overcome the activation energy for the substitution. |
| Typical Yield | 70 - 95% | Yields are generally good for this activated heterocyclic system. |
| Table 1: Summary of typical SNAr reaction conditions. |
Pathway II: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier tool for C-N bond formation, offering significant advantages in terms of scope, efficiency, and mildness of conditions.[5][13]
Mechanistic Rationale
This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloroquinoxaline to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[14]
The choice of phosphine ligand is critical as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting the efficiency of each step in the cycle.[5]
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established methodologies for heteroaryl amination.[6]
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for several cycles.
-
Reagent Addition: Under the inert atmosphere, add 2-chloroquinoxaline (1.0 eq.), the solvent (e.g., anhydrous toluene or dioxane), and dimethylamine (typically as a solution in THF or as dimethylamine hydrochloride salt with an additional equivalent of base).
-
Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue by flash column chromatography on silica gel.
| Component | Examples | Rationale / Comment |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources of Pd(0) in situ. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Sterically bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[5][6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation step.[14] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for reaction efficiency. |
| Typical Yield | 80 - 98% | This method often provides higher yields, especially for less reactive substrates. |
| Table 2: Key components for the Buchwald-Hartwig amination. |
Comparative Analysis: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Principle | Addition-Elimination | Palladium-Catalyzed Cross-Coupling |
| Conditions | Often requires high temperatures (100-150 °C); can require pressure. | Generally milder temperatures (80-110 °C); ambient pressure. |
| Reagents | Simple reagents; no transition metals. | Requires expensive and air-sensitive palladium catalysts and phosphine ligands. |
| Scope & Tolerance | Limited to electron-deficient (activated) aryl halides. Less tolerant of sensitive functional groups due to harsh conditions.[10] | Very broad scope for both amine and aryl halide. High functional group tolerance.[5] |
| Cost & Scalability | Lower reagent cost, making it attractive for large-scale synthesis. | Higher reagent cost can be a limitation for scale-up, though catalyst loading can be low. |
| Recommendation | Excellent choice for activated substrates like 2-chloroquinoxaline where cost is a primary driver. | The preferred method for complex substrates, sensitive functional groups, or when maximizing yield is critical. |
Product Characterization
The identity and purity of the synthesized N,N-dimethylquinoxalin-2-amine should be confirmed by standard analytical techniques.
| Technique | Expected Observation |
| ¹H NMR | Aromatic protons on the quinoxaline core (approx. 7.3-8.0 ppm). A characteristic singlet for the two methyl groups of the N(CH₃)₂ moiety (approx. 3.2-3.4 ppm), integrating to 6H.[15][16] |
| ¹³C NMR | Resonances for the aromatic carbons of the quinoxaline ring. A distinct signal for the N(CH₃)₂ carbons (approx. 40-42 ppm).[15][16] |
| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecular ion [M+H]⁺. |
| IR Spectroscopy | C-H stretching from aromatic and methyl groups. C=N and C=C stretching bands characteristic of the heterocyclic ring. The absence of N-H stretching bands (3300-3500 cm⁻¹) confirms the tertiary amine structure.[17] |
| Table 3: Analytical data for N,N-dimethylquinoxalin-2-amine. |
Conclusion
The can be reliably achieved through two primary methodologies. The classical Nucleophilic Aromatic Substitution (SNAr) offers a straightforward and cost-effective route that is well-suited for the activated 2-chloroquinoxaline precursor. For applications demanding higher yields, milder conditions, or compatibility with more complex and sensitive molecular scaffolds, the Buchwald-Hartwig amination stands out as a superior and more versatile strategy. The choice between these methods will ultimately depend on the specific project requirements, including scale, cost considerations, and the chemical nature of the substrates involved. Both pathways provide robust access to this important chemical intermediate, paving the way for further discovery in drug development and materials science.
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